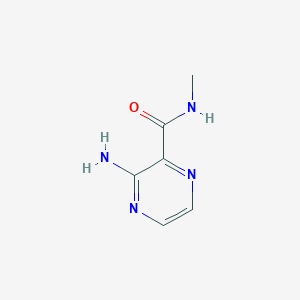

3-Amino-N-methylpyrazine-2-carboxamide

描述

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis and Materials Science

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. wikipedia.org The pyrazine substructure is a fundamental component in numerous compounds that are significant both biologically and technologically. lifechemicals.com Its derivatives are widely found in nature, contributing to the flavor and aroma of baked and roasted goods. wikipedia.org

In the realm of life sciences, the pyrazine moiety is integral to essential biomolecules such as riboflavin (B1680620) and folic acid, both of which are members of the vitamin B family. lifechemicals.com It is also found in natural alkaloids isolated from marine organisms. lifechemicals.com The pharmacological importance of pyrazine derivatives is extensive; they form the structural basis for a variety of drugs with diverse therapeutic applications, including antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant activities. tandfonline.comresearchgate.netmdpi.com Prominent examples include Pyrazinamide (B1679903), a primary drug for treating tuberculosis, and Sulfametopyrazine, used for respiratory and urinary tract infections. lifechemicals.com

The utility of pyrazine derivatives extends into materials science, where they serve as foundational units for creating novel materials. tandfonline.com Pyrazine-based polymers and other light-responsive materials are of great interest for their potential in technological applications. lifechemicals.com Specifically, low-bandgap π-conjugated pyrazine polymers have been developed for use in photovoltaic devices, and other polymers have been synthesized for optical applications. lifechemicals.com In organic synthesis, the pyrazine ring is a versatile framework for constructing bioactive components and catalysts and is employed in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net

Table 1: Examples of Significant Pyrazine Derivatives

| Compound Name | Significance | Field of Application |

|---|---|---|

| Pyrazinamide | Antimycobacterial agent | Pharmaceuticals lifechemicals.com |

| Sulfametopyrazine | Antibacterial agent | Pharmaceuticals lifechemicals.com |

| Riboflavin (Vitamin B2) | Essential vitamin | Biology / Nutrition lifechemicals.com |

| Folic Acid (Vitamin B9) | Essential vitamin | Biology / Nutrition lifechemicals.com |

| Tetramethylpyrazine | Scavenges superoxide (B77818) anions | Pharmacology wikipedia.org |

Role of Substituted Pyrazine Carboxamides as Synthetic Building Blocks

Substituted pyrazine carboxamides are a crucial class of compounds that serve as versatile synthetic intermediates, or building blocks, for the creation of more complex molecules. mdpi.comnih.gov Their structure, featuring a pyrazine ring linked to a substituted amide group (-CONH-), allows for systematic modification to explore structure-activity relationships (SAR). nih.govnih.gov

The synthesis of these compounds typically involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a variety of ring-substituted amines, such as anilines or aminothiazoles. mdpi.commdpi.com This modular synthetic approach enables the creation of large libraries of derivatives by varying the substituents on both the pyrazine ring and the amide nitrogen. nih.gov Researchers can introduce different functional groups to fine-tune the physicochemical properties of the molecules, such as lipophilicity, which can in turn influence their biological activity. mdpi.comnih.gov

These building blocks are instrumental in the development of new therapeutic agents. nih.gov For instance, previous studies have shown that modifications like alkylation or chlorination of the pyrazine ring can enhance the antituberculotic and antifungal properties of the resulting compounds. mdpi.com Consequently, substituted pyrazine carboxamides are frequently used as starting points in drug discovery programs to develop compounds with a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects. mdpi.comnih.govresearchgate.net The ability to readily synthesize a wide array of derivatives makes substituted pyrazine carboxamides invaluable tools in medicinal chemistry and organic synthesis. nih.gov

Table 2: General Synthesis of Substituted Pyrazine Carboxamides

| Reactant 1 | Reactant 2 | Product | Significance of Synthesis |

|---|---|---|---|

| Substituted pyrazine-2-carboxylic acid chloride | Ring-substituted amine (e.g., aniline) | Substituted N-phenylpyrazine-2-carboxamide | Creates a library of compounds for biological screening. mdpi.commdpi.com |

| 6-chloropyrazine-2-carboxylic acid chloride | Substituted aniline | N-(substituted phenyl)-6-chloropyrazine-2-carboxamide | Allows for investigation of structure-activity relationships by modifying substituents. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOORHJQGRKWHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445287 | |

| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36204-76-9 | |

| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Pyrazine Carboxamides

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for analyzing pyrazine (B50134) derivatives. semanticscholar.org DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic signatures, and understanding chemical reactivity. semanticscholar.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com

For pyrazine derivatives, Time-Dependent DFT (TD-DFT) is a common approach used to calculate HOMO and LUMO energies. nanoient.orgnanoient.org These calculations reveal that charge transfer can occur within the molecule, a key factor in its electronic behavior. nanoient.orgnanoient.org Analysis of related pyrazine compounds shows that the HOMO is often distributed over the pyrazine ring and its substituents, while the LUMO is delocalized over the electron-accepting portions of the molecule. uantwerpen.be The HOMO-LUMO energy gap for a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was found to be in the range of 4.21–4.93 eV, indicating varying levels of reactivity based on substitution. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.35 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.50 | Indicates chemical reactivity and kinetic stability. irjweb.com |

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. gelisim.edu.tr This is achieved through geometric optimization, a process where DFT calculations are used to find the conformer with the minimum energy. nanoient.org For related molecules like 3-amino-2-pyrazine carboxylic acid (APC) and methyl-3-amino-2-pyrazine carboxylate (MAPC), these calculations have shown that the optimized molecular structures belong to the Cₛ point group symmetry. nanoient.org

Conformational analysis involves exploring the potential energy surface of the molecule by rotating groups around single bonds. gelisim.edu.tr This process identifies various stable conformers and the energy barriers between them. DFT studies on related pyrazine structures have indicated that the amino group tends to be planar with the pyrazine ring. nanoient.org The planarity of the ring and its substituents is confirmed by dihedral angles that are close to 0° or 180°, which signifies a stable conformation. semanticscholar.orgnanoient.org

DFT is a highly effective method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nanoient.org Harmonic vibrational frequencies calculated by DFT can be correlated with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. nanoient.org For APC and MAPC, vibrational frequencies calculated using the B3LYP/6–311++G(d,p) basis set showed good agreement with recorded spectra. nanoient.orgnanoient.org A detailed interpretation of the vibrational modes is often aided by Potential Energy Distribution (PED) analysis. nanoient.orgnanoient.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nanoient.orgnanoient.org These theoretical predictions are crucial for assigning signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Related Pyrazine Derivative

| Vibrational Mode | Calculated (DFT) | Experimental (FTIR/Raman) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3448 | 3480 | Stretching of the amino group N-H bonds. nanoient.org |

| C-H Stretch | 3068 | 3068 | Stretching of the pyrazine ring C-H bond. nanoient.org |

| C=O Stretch | 1725 | 1720 | Stretching of the carboxamide carbonyl group. |

| C-N Stretch | 1313 | 1313 | Stretching of the pyrazine ring C-N bonds. nanoient.org |

Quantum Chemical Methods Beyond DFT (e.g., Ab Initio, Semiempirical)

While DFT is widely used, other quantum chemical methods also play a role in the computational study of pyrazine derivatives. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. semanticscholar.org These methods have been used alongside DFT to study pyrazine structures, providing a basis for comparison and validation of results. semanticscholar.org Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for calculating geometric and electronic properties of large molecules. gelisim.edu.tr The choice of method depends on the desired balance between accuracy and the computational resources available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to correlate the chemical structure of a compound with its physical properties or biological activity. semanticscholar.orgconicet.gov.ar In these studies, molecular descriptors—numerical values representing electronic, steric, or other properties—are first calculated using methods like DFT. semanticscholar.org

For pyrazine derivatives, these descriptors can include NBO charges, dipole moments, and frontier orbital energies. semanticscholar.org Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then employed to build a mathematical model that links these descriptors to a specific property or activity. semanticscholar.org Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. conicet.gov.ar

Molecular Dynamics Simulations (Implicit and Explicit Solvation Models)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. nih.gov For N-substituted 3-aminopyrazine-2-carboxamides, MD simulations using force fields like AMBER have been employed to predict their three-dimensional structures. mdpi.comnih.gov

A key aspect of MD simulations is the treatment of the solvent, which can be modeled using either explicit or implicit methods. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box. This provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant. This approach significantly reduces computational cost and is useful for exploring conformational landscapes and calculating solvation free energies. nih.gov

These simulations are critical for understanding how 3-Amino-N-methylpyrazine-2-carboxamide behaves in a biological or chemical medium, including its interactions with water or other solvents. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large molecular systems by combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.gov In this approach, the chemically active region of a system, such as the reacting species or a chromophore, is treated with a high-level QM method, while the remainder of the system, like the surrounding solvent or protein environment, is described by a more computationally economical MM force field. nih.gov This dual-level approach allows for the investigation of electronic phenomena, such as chemical reactions and excited states, within a complex environment that would be computationally prohibitive to study entirely by quantum mechanics.

For pyrazine carboxamides and related derivatives, QM/MM simulations can provide significant insights into their behavior in condensed phases, such as in solution or in aggregated states. These methods are particularly useful for understanding phenomena where the molecular environment plays a crucial role in determining the electronic and photophysical properties of the molecule.

Table 1: Summary of QM/MM Investigation on Pyrazine Derivatives

| Compound | State | Key Intramolecular Motion | Primary Decay Pathway | Observed Phenomenon |

|---|---|---|---|---|

| 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP) | Gas Phase/Dilute Solution | Phenyl Ring Torsional Motion | Nonradiative | Weak Emission |

| 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) | Aggregate | Hindered Torsional Motion | Radiative | Aggregation-Induced Emission (AIE) |

| 2,3-dicyanopyrazino phenanthrene (B1679779) (DCPP) | Gas Phase/Dilute Solution | Locked Phenyl Rings | Radiative | Strong Emission |

| 2,3-dicyanopyrazino phenanthrene (DCPP) | Aggregate | Locked Phenyl Rings | Nonradiative (due to aggregation effects) | Aggregation-Caused Quenching |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Investigations of Pyrazine (B50134) Carboxamide Formation

The synthesis of pyrazine carboxamides, including the structural backbone of 3-Amino-N-methylpyrazine-2-carboxamide, can be achieved through various routes. Mechanistic studies have revealed intriguing pathways, including those involving unique reactive intermediates.

An efficient method for preparing pyrazine carboxamides involves the reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with amines. researchgate.netnih.gov A proposed mechanism for this transformation suggests the involvement of an N-heterocyclic carbene (NHC) as a key reactive intermediate. researchgate.net This pathway is initiated by the ring-opening of the anhydride by an amine, followed by decarboxylation of the heterocyclic ring. nih.gov This decarboxylation step is analogous to other heterocyclic decarboxylations known to produce NHC structures. researchgate.net

The formation of the NHC intermediate is a critical step, drawing parallels from the well-established thermal decarboxylation of N-methylpyridinium 2-carboxylate (homarine) to its corresponding NHC. researchgate.net While NHCs are widely recognized as powerful organocatalysts and ligands for metal complexes, their role as primary reactive intermediates in synthetic reactions is less common, making this proposed mechanism for pyrazine carboxamide formation particularly noteworthy. researchgate.net

Reactions Involving the Pyrazine Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.

Halogenated pyrazines are valuable precursors for the synthesis of substituted derivatives like this compound. They readily undergo Nucleophilic Aromatic Substitution (SNAr) reactions. thieme-connect.de The reactivity of halopyrazines in these reactions is typically greater than that of corresponding halopyridines. thieme-connect.de The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net Subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The presence of the two ring nitrogen atoms significantly enhances the pyrazine ring's susceptibility to nucleophilic attack through both inductive and mesomeric effects, stabilizing the anionic intermediate. nih.gov Consequently, SNAr reactions on chloroazines can often proceed under relatively mild conditions, sometimes even in aqueous systems without the need for transition-metal catalysts. nih.govresearchgate.net

In addition to the conventional ipso-substitution (where the nucleophile replaces the leaving group at the same carbon atom), halogenated pyrazine systems can also undergo an unusual transformation known as tele-substitution. acs.org This phenomenon has been studied in related aza-aromatic systems, such as 1,2,4-triazolo[4,3-a]pyrazines. researchgate.netacs.orgnih.gov In tele-substitution, the incoming nucleophile attacks a ring position distant from the carbon atom bonded to the leaving group. researchgate.net

The competition between ipso- and tele-substitution is influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing Ipso- vs. Tele-Substitution on Halogenated Aza-Aromatics

| Factor | Condition Favoring Ipso-Substitution | Condition Favoring Tele-Substitution | Source(s) |

|---|---|---|---|

| Leaving Group (Halogen) | Cl | I > Br > Cl | researchgate.netchemrxiv.org |

| Nucleophile | Harder nucleophiles (e.g., ROH) | Softer nucleophiles (e.g., RNH₂, RSH) | researchgate.netacs.org |

| Solvent Polarity | More polar solvents | Less polar solvents | acs.orgnih.gov |

| Stoichiometry | Lower equivalents of nucleophile | Increased equivalents of nucleophile | acs.orgnih.gov |

The plausible mechanism for ipso-substitution involves the direct attack of the nucleophile on the halogen-bearing carbon, followed by the expulsion of the halide. acs.orgchemrxiv.org Conversely, a proposed mechanism for tele-substitution involves the initial attack of the nucleophile at a distant, activated carbon (e.g., C-8 in the triazolopyrazine system), followed by a proton loss and subsequent elimination of the halide. acs.org The discovery of such alternative reaction pathways is critical, as the formation of an unexpected isomer can significantly impact the interpretation of structure-activity relationships in medicinal chemistry. acs.org

Transformations of the Amide Functional Group

The amide moiety in this compound is a key site for chemical transformations, allowing for the modification of the compound's properties through reactions such as hydrolysis and amidation.

Amidation is a fundamental reaction for the synthesis of this compound and its derivatives. Starting from 3-aminopyrazine-2-carboxylic acid, the amide bond can be formed by first activating the carboxylic acid. nih.gov One common method involves the use of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with the acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with an amine (in this case, methylamine) to form the desired carboxamide. nih.gov Another synthetic route proceeds via a two-step process involving the initial esterification of the carboxylic acid to its methyl ester, followed by aminolysis with the target amine. nih.gov

Regarding hydrolysis, pyrazine carboxamides exhibit notable stability. Studies on the selective hydrolysis of pyrazine-2,3-dicarboxamide (B189462) have shown that while one amide group can be hydrolyzed to a carboxylic acid under strong alkaline conditions (e.g., 2N KOH at 100°C), the second amide group remains intact. google.com This surprising stability of the pyrazine-2-carboxamide-3-carboxylic acid to further decomposition contrasts sharply with the behavior of analogous compounds in the benzene (B151609) (phthalamic acid) and pyridine (B92270) series, which readily hydrolyze to their respective dicarboxylic acid ammonium (B1175870) salts in hot water. google.com This inherent stability underscores the unique chemical nature imparted by the pyrazine ring on its substituents.

Coordination Chemistry of Pyrazine Carboxamide Ligands with Metal Centers

The field of coordination chemistry has seen significant interest in ligands derived from pyrazine, owing to their versatile binding capabilities and the diverse applications of their metal complexes. nih.govjcsp.org.pk Pyrazine carboxamides, including this compound, serve as effective chelating agents, capable of forming stable complexes with a wide array of transition metal ions. rsc.orgias.ac.in The inherent electronic properties of the pyrazine ring, combined with the donor atoms of the carboxamide side chain, allow for the formation of complexes with varied structural arrangements and chemical properties. bendola.com

Ligand Design and Metal Chelation

The design of pyrazine carboxamide ligands is crucial as the choice of ligand influences not only the biological properties but also the stability and structure of the resulting metal complex. rsc.org These ligands typically feature multiple donor atoms, primarily the two nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide group, making them excellent candidates for chelation. bendola.comresearchgate.net

The carboxamide moiety itself presents two potential coordination sites: the carbonyl oxygen and the amide nitrogen. researchgate.net Coordination can occur through the pyrazine ring nitrogen and the carbonyl oxygen, or in some cases, through the deprotonated amide nitrogen, which is known to stabilize higher oxidation states in metal ions due to its strong σ-donor characteristics. researchgate.net This versatility allows pyrazine carboxamides to act as bidentate or even polydentate ligands, coordinating to metal centers to form stable chelate rings.

For instance, studies on pyrazinamide (B1679903), a related compound, show its ability to coordinate with various metals like copper, iron, cobalt, and manganese. researchgate.net Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, help determine the mode of coordination. A shift in the vibrational frequency of the C=O carbonyl group upon complexation indicates the involvement of the carbonyl oxygen in bonding with the metal ion. jcsp.org.pkias.ac.in Similarly, changes in the spectral bands corresponding to the pyrazine ring can confirm the participation of a ring nitrogen atom in the chelation. nih.gov

In the case of this compound, the presence of the amino group at the 3-position introduces an additional potential nitrogen donor site. Furthermore, computational studies on related 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown the presence of a stable intramolecular hydrogen bond between the 3-amino group (as the donor) and the carboxamide oxygen (as the acceptor). mdpi.com This pre-organized conformation could influence the ligand's coordination behavior and the geometry of the resulting metal complex.

Below is a table summarizing the coordination behavior of several pyrazine carboxamide-based ligands with different metal centers.

| Ligand | Metal Ion(s) | Observed Coordination Mode | Reference(s) |

| Pyrazine-2-carboxamide | Platinum(II), Platinum(IV) | Bidentate (N, O donor atoms) | bendola.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (Azomethine N, Pyrazine ring N) | nih.gov |

| Pyrazine-2-thiocarboxamide | Ruthenium(III) | Bidentate (Amine N, Azomethine N) | rsc.org |

| 2-amino-5-bromo-3-(methylamino)pyrazine | Ruthenium(III) | Bidentate (Amine N, Methylamine (B109427) N) | rsc.org |

| Pyrazinamide | Cu(II), Fe(II), Fe(III), Co(II), Mn(II) | Coordination via carbonyl oxygen | jcsp.org.pk |

Mechanistic Studies of Metal-Catalyzed Reactions Involving Pyrazine Carboxamides

Pyrazine carboxamides are not only important as ligands but are also involved in transition metal-catalyzed reactions that functionalize the pyrazine core. rsc.org These reactions are fundamental for synthesizing more complex and substituted pyrazine derivatives, which can then be used as advanced ligands or for other applications. The mechanistic pathways of these reactions, particularly palladium-catalyzed cross-coupling reactions, are well-established and provide a framework for understanding the reactivity of the pyrazine scaffold. rsc.orgresearchgate.net

Common C-C and C-X (where X is a heteroatom) bond-forming reactions catalyzed by transition metals include the Suzuki, Heck, Sonogashira, and Stille reactions. rsc.org These methodologies are instrumental in modifying halopyrazines, which are common precursors for compounds like this compound.

The general mechanism for a palladium-catalyzed Suzuki cross-coupling reaction involving a halopyrazine illustrates the fundamental steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the carbon-halogen bond of the halopyrazine. This step forms a new organopalladium(II) intermediate. The reactivity can be influenced by the position of the halogen and the electronic nature of other substituents on the pyrazine ring.

Transmetalation: The organopalladium(II) halide then reacts with an organoboron reagent (in the Suzuki reaction) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond, creating the functionalized pyrazine product, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these catalytic reactions depend on various factors, including the choice of catalyst, ligands on the metal, solvent, and temperature. The pyrazine ring's nitrogen atoms can coordinate with the metal catalyst, sometimes influencing its activity and stability. researchgate.net For instance, the presence of multiple nitrogen donor groups can sometimes deactivate the catalyst. researchgate.net Microwave-assisted synthesis has been shown to accelerate these coupling reactions significantly. researchgate.net

The table below outlines several key metal-catalyzed reactions used for the functionalization of pyrazine systems.

| Reaction Type | Catalyst/Metal | Bond Formed | Description | Reference(s) |

| Suzuki Coupling | Palladium(0) complexes | C-C (Aryl-Aryl) | Couples a halopyrazine with an organoboron compound (e.g., boronic acid) to form biaryl structures. | rsc.orgresearchgate.net |

| Sonogashira Coupling | Palladium(0) and Copper(I) | C-C (Aryl-Alkynyl) | Couples a halopyrazine with a terminal alkyne, creating an alkynyl-substituted pyrazine. | rsc.orgresearchgate.net |

| Heck Coupling | Palladium(0) complexes | C-C (Aryl-Vinyl) | Forms a new bond between a halopyrazine and an alkene. | rsc.org |

| Stille Coupling | Palladium(0) complexes | C-C (Aryl-Aryl/Vinyl) | Couples a halopyrazine with an organotin compound. | rsc.org |

Applications in Advanced Materials and Chemical Catalysis

Pyrazine (B50134) Carboxamides as Precursors for Novel Materials

The pyrazine ring, a nitrogen-containing heterocycle, is a versatile building block in the synthesis of functional organic materials. tandfonline.com Its electron-deficient nature and rigid, planar structure make it an attractive component for creating materials with tailored electronic and optical properties.

Organic Electronics Applications (Semiconductors, OLEDs)

Pyrazine derivatives are increasingly being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The electron-accepting character of the pyrazine core allows for the design of donor-acceptor (D-A) type molecules, which are crucial for efficient charge transport and emission in organic electronic devices.

While specific studies on 3-Amino-N-methylpyrazine-2-carboxamide are lacking, related pyrazine-based materials have been successfully incorporated into hole transport layers (HTLs) in perovskite solar cells. For instance, a pyrazine-cored hole transport material with triphenylamine (B166846) branches demonstrated enhanced hole mobility due to the electron-deficient nature of the pyrazine core inducing intermolecular charge transfer. epa.gov

The fluorescence properties of pyrazine derivatives are also of interest for OLEDs. The introduction of various substituents can tune the emission color and efficiency. For example, studies on thiazolo[4,5-b]pyrazine derivatives have shown that electron-donating groups can increase the fluorescence yield. rsc.org The amino and methyl groups on this compound could potentially be functionalized to tune its photophysical properties for OLED applications.

Polymer Structural Units and Design of Poly(pyrazine) Materials

The incorporation of pyrazine units into polymer backbones can impart desirable electronic and thermal properties. Poly(pyrazine)s are a class of conducting polymers that have been explored for their potential in various electronic applications. The synthesis of pyrazine-based polymers can be achieved through various polymerization techniques, including Stille-coupling reactions. researchgate.net

Although there is no specific literature on the use of this compound as a monomer, its structure suggests potential for polymerization. The amino and carboxamide functionalities could be modified to create reactive sites for polymerization, leading to the formation of novel poly(pyrazine) materials with specific functionalities. The properties of such polymers would be influenced by the nature of the substituents on the pyrazine ring. For example, studies on fluorene-thieno[3,4-b]pyrazine derivatives have shown that aryl substituents are more effective than alkyl groups in creating efficient acceptor segments for donor-acceptor copolymers. nih.gov

Development of Sensors and Catalysts

The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making pyrazine derivatives promising candidates for the development of chemical sensors and catalysts. tandfonline.com Novel pyrazine derivatives have been designed as fluorescent sensors for the selective detection of metal ions like Al³⁺ and Fe³⁺. researchgate.net For instance, a pyrazine-pyridone biheteroaryl-based sensor has been successfully used to detect endogenous labile zinc ions in lung cancer cells. mdpi.com

In the realm of catalysis, pyrazine-based ligands can be used to synthesize metal complexes with catalytic activity. For example, manganese pincer complexes have been shown to catalyze the synthesis of pyrazines and quinoxalines through acceptorless dehydrogenative coupling routes. acs.org While direct catalytic applications of this compound have not been reported, its structure suggests that it could be explored as a ligand for the development of new catalysts.

Nonlinear Optical (NLO) Properties of Pyrazine Derivatives

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. mdpi.com Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses.

Design and Synthesis of Pyrazine-Based NLO Materials

The electron-withdrawing nature of the pyrazine ring makes it an excellent acceptor unit in the design of D-A type NLO molecules. rsc.org The synthesis of such materials often involves coupling the pyrazine core with various electron-donating groups through a π-conjugated bridge. For example, a series of novel donor-acceptor pyrazine derivatives were synthesized for the study of their third-order NLO properties. rsc.org

While the synthesis of this compound for NLO purposes is not documented, the general synthetic routes to pyrazine-based NLO materials are well-established. These often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazine core with other aromatic units. mdpi.com

Influence of Substituents and Conjugation on NLO Responses

The NLO properties of pyrazine derivatives are highly dependent on the nature of the substituents and the extent of π-conjugation. The introduction of strong electron-donating groups and extending the conjugation length can significantly enhance the NLO response.

A systematic investigation into D-A type pyrazine derivatives revealed that structural tuning has a significant influence on their third-order NLO properties. rsc.org The study demonstrated that the synergistic effect between triphenylamine donors and nitrobenzene (B124822) acceptors effectively enhances intramolecular charge transfer (ICT), leading to exceptional third-order nonlinear polarizability. rsc.org

Theoretical studies on 3-amino-2-pyrazine carboxylic acid and its methyl ester have been conducted to calculate their first hyperpolarizability (β₀), a measure of NLO activity. nanoient.org Such calculations are crucial for understanding the structure-property relationships and for the rational design of new NLO materials. The amino group in this compound acts as an electron donor, and its interplay with the electron-withdrawing pyrazine ring and the carboxamide group could lead to interesting NLO properties. Further modification of the substituents could be a strategy to optimize the NLO response. For instance, the introduction of a methyl group can influence the optical properties of related heterocyclic systems. researchgate.net

Below is a data table summarizing the calculated first hyperpolarizability of 3-amino-2-pyrazine carboxylic acid, a closely related compound.

| Compound | First Hyperpolarizability (β₀) |

| 3-amino-2-pyrazine carboxylic acid | Calculated |

Note: Specific numerical values from the theoretical study on 3-amino-2-pyrazine carboxylic acid are not provided in the abstract, but the study highlights the calculation of this property to measure NLO activity. nanoient.org

Role as Ligands in Organometallic and Coordination Chemistry

The molecular architecture of this compound, featuring multiple potential donor sites, makes it an intriguing ligand for the construction of coordination compounds and organometallic complexes. The pyrazine ring contains two nitrogen atoms, the amino group has a nitrogen atom, and the carboxamide group possesses both a nitrogen and an oxygen atom, all of which could potentially coordinate to a metal center. The specific coordination mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Catalyst Design and Transfer Hydrogenation Applications

While there is a significant body of research on the use of various nitrogen-containing heterocyclic ligands in the design of catalysts for transfer hydrogenation, specific studies employing this compound in this capacity are not prevalent in the current literature. Transfer hydrogenation is a crucial process in organic synthesis, providing a safer and more convenient alternative to using high-pressure hydrogen gas. Catalysts for this reaction often feature transition metals such as ruthenium, rhodium, and iridium, coordinated to ligands that can modulate the metal center's electronic and steric properties.

The structural motifs within this compound, particularly the bidentate chelate possibilities offered by the pyrazine nitrogen and the amide oxygen or the amino nitrogen, are analogous to those found in ligands that have been successfully used in transfer hydrogenation catalysis. For example, ruthenium(II) complexes bearing heterocyclic (pyrazine)carboxamide ligands have been synthesized and characterized. These complexes, featuring a mono-anionic bidentate bound ligand, have demonstrated pseudo-octahedral piano stool geometry around the ruthenium(II) center. rsc.orgrsc.org The electronic properties of the pyrazine ring and the substituents on the carboxamide can be tuned to influence the catalytic activity. The potential for this compound to act as a ligand in such catalytic systems is therefore plausible, though it remains an area that requires experimental investigation.

Investigation of Coordination Modes and Geometric Structures

The versatility of pyrazine carboxamide derivatives as ligands has been demonstrated in a number of coordination complexes, suggesting several possible coordination modes for this compound.

One common coordination motif involves the pyrazine nitrogen and the carbonyl oxygen of the carboxamide group, forming a stable five-membered chelate ring. This bidentate N,O-coordination has been observed in various metal complexes. For instance, platinum(II) and platinum(IV) complexes with 2-pyrazinecarboxamide have been synthesized where the ligand acts as a bidentate donor through its nitrogen and oxygen atoms. bendola.com

Another possibility is a bridging coordination mode, where the ligand links two or more metal centers. In a two-dimensional polymeric copper(II) complex, pyrazine-2-carboxamide acts as a tridentate ligand, bridging two copper(II) ions. lew.ro This demonstrates the potential for forming extended network structures.

Furthermore, Schiff base derivatives of pyrazine-2-carboxamide have been shown to act as mono-negative, bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen. researchgate.net While not directly applicable to this compound, this highlights the chemical versatility of the pyrazine carboxamide scaffold and its ability to be modified to create ligands with different coordination behaviors.

The presence of the 3-amino group introduces additional complexity and potential for different coordination geometries. This amino group could either remain as a non-coordinating spectator, influencing the electronic properties of the ligand, or it could participate in coordination, potentially leading to tridentate binding modes. The ultimate geometric structure of a metal complex with this compound would depend on the interplay of these factors, resulting in possibilities ranging from simple mononuclear complexes with tetrahedral or square planar geometries to more complex polynuclear or polymeric structures with octahedral or other higher coordination number geometries.

Below is a table summarizing the potential coordination modes and resulting geometries based on related pyrazine carboxamide complexes.

| Ligand Type | Coordination Mode | Potential Geometry | Example Metal Ions |

| Pyrazine-2-carboxamide | Bidentate (N,O-chelation) | Square Planar, Octahedral | Pt(II), Pt(IV) bendola.com |

| Pyrazine-2-carboxamide | Bridging Tridentate | Elongated Octahedral | Cu(II) lew.ro |

| N-substituted pyrazine-2-carboxamide | Bidentate | Pseudo-octahedral piano stool | Ru(II) rsc.orgrsc.org |

| Pyrazine-2,3-dicarboxamide (B189462) | Bridging | Three-dimensional framework | Ag(I) researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N-methylpyrazine-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using activating agents. For example, methyl 3-aminopyrazine-2-carboxylate reacts with methylamine in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form the carboxamide. Reaction parameters such as temperature (23°C), stoichiometry (1:1.2 molar ratio of acid to methylamine), and solvent choice (DMF) are critical for achieving high yields (82%) .

Q. How can hydrogen bonding networks in this compound derivatives be characterized experimentally?

- Methodology : Single-crystal X-ray diffraction is employed to resolve intra- and intermolecular hydrogen bonds. For instance, 3-aminopyrazine-2-carboxylic acid derivatives exhibit hydrogen bonding between the amino group and pyrazine ring nitrogen, as well as carboxy oxygen, which stabilizes the crystal lattice. These interactions can be quantified using displacement parameter analysis .

Q. What analytical techniques are recommended for purity assessment during synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) confirms structural integrity, with rotamer populations resolved using integration ratios in NMR spectra .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or halogenation of this compound derivatives be addressed?

- Methodology : Nitration at position 6 of the pyrazine ring requires precise control of nitrating agents (e.g., KNO/HSO) and temperature. For bromination, N-bromosuccinimide (NBS) in DMF at 0°C achieves selective substitution at position 6, as demonstrated in the synthesis of 3-amino-6-bromo-N-methylpyrazine-2-carboxamide (41% yield). Reaction monitoring via TLC or LC-MS ensures regiochemical fidelity .

Q. What computational approaches validate the electronic effects of substituents on biological activity?

- Methodology : Density functional theory (DFT) calculations assess substituent effects on frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, electron-withdrawing groups (e.g., nitro) at position 6 reduce electron density on the pyrazine ring, which correlates with enhanced antimicrobial activity in derivatives. Molecular docking studies further predict binding affinities to target enzymes .

Q. How should researchers resolve contradictions in antimicrobial activity data across structurally similar derivatives?

- Methodology : Systematic structure-activity relationship (SAR) studies are essential. For example, derivatives with bulky N-alkyl substituents (e.g., isopropyl) show reduced activity due to steric hindrance, while electron-deficient pyrazine cores improve membrane penetration. In vitro cytotoxicity assays (e.g., MTT) differentiate true antimicrobial effects from nonspecific toxicity .

Q. What strategies mitigate byproduct formation during amide coupling reactions?

- Methodology : Use of coupling agents like HATU minimizes racemization and byproducts. Purification via column chromatography (e.g., silica gel with CHCl/MeOH gradients) or recrystallization removes unreacted starting materials. For example, N,3-dimethyl-N-(2-nitrophenyl) pyrazine-2-carboxamide was isolated with 22% yield after chromatographic purification .

Methodological Notes

- Synthetic Optimization : Reaction scalability requires solvent selection (e.g., DMF for solubility) and catalyst recycling .

- Data Reproducibility : Detailed reporting of NMR splitting patterns (e.g., , couplings) ensures structural reproducibility .

- Safety : Handling nitration/halogenation agents (e.g., HSO, NBS) mandates fume hood use and PPE compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。